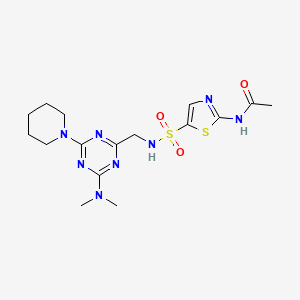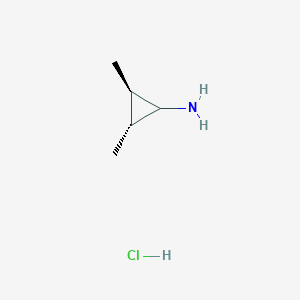
N-(5-(N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide is a complex organic compound that features a thiazole ring, a triazine ring, and multiple functional groups, making it versatile for various applications in scientific research and industry. It has attracted significant interest due to its potential biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route 1:
Starting materials: Thiazole-2-acetic acid, 4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine, and appropriate reagents.
Reaction Conditions: Amide bond formation between thiazole-2-acetic acid and the sulfonamide derivative of the triazine compound under dehydrating conditions, such as with EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Route 2:
Starting materials: 2-chloroacetamide, 4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine, and thiourea.
Reaction Conditions: Thiourea reacts with 2-chloroacetamide to form thiazole, followed by nucleophilic substitution with the triazine compound under basic conditions.
Industrial Production Methods: In industrial settings, the synthesis is scaled up using large reactors with precise temperature and pH controls. Reagents are added sequentially to ensure high yield and purity, often monitored by chromatographic and spectroscopic methods.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction can occur at the triazine ring or other reducible sites, typically forming amine derivatives.
Substitution: The sulfonamide and amide groups can undergo nucleophilic substitution, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Sodium borohydride (NaBH4) for mild reduction conditions.
Substitution: Anhydrous conditions using bases like NaH or K2CO3 in aprotic solvents such as DMF (Dimethylformamide).
Major Products Formed:
Sulfoxides, sulfones, amines, and various substituted derivatives depending on the reagents and conditions applied.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its ability to interact with biological macromolecules.
Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The detailed mechanism often involves forming a stable complex with the target, interfering with its normal function.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as:
**N-(5-((4-(dimethylamino)-6-(morpholin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide
**N-(5-((4-(dimethylamino)-6-(piperazin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide
N-(5-(N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide stands out due to its unique combination of functional groups, which can confer distinct biological and chemical properties. It may show different reactivity patterns, binding affinities, and biological activities compared to its analogs.
There you have it—an in-depth look at this fascinating compound. What's your favorite aspect of its versatility?
Properties
IUPAC Name |
N-[5-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methylsulfamoyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N8O3S2/c1-11(25)19-16-17-10-13(28-16)29(26,27)18-9-12-20-14(23(2)3)22-15(21-12)24-7-5-4-6-8-24/h10,18H,4-9H2,1-3H3,(H,17,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETXEHWXDSXBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N8O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B2513342.png)
![1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2513343.png)

![2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2513345.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2513346.png)
![N'-(3-fluoro-4-methylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B2513347.png)



![5-(benzylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2513356.png)
![4-{2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carbonyl}thiomorpholine](/img/structure/B2513357.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisobutylacetamide](/img/structure/B2513360.png)
![3-(dimethylamino)-N-[1-(5-thiophen-2-ylpyrazolidine-3-carbonyl)piperidin-4-yl]benzamide](/img/structure/B2513361.png)
![5-((2-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2513364.png)
